molecular formula C8H10ClF3N2 B14056748 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14056748
M. Wt: 226.62 g/mol
InChI Key: GFWHRDRSIWZGAU-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position and a methyl (-CH₃) group at the para position on the phenyl ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pyrazoline derivatives, which are key scaffolds in pharmaceuticals and agrochemicals . Its synthesis likely follows protocols analogous to other arylhydrazine hydrochlorides, involving condensation of substituted acetophenones with hydrazine hydrochloride under acidic reflux conditions .

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;/h2-4,13H,12H2,1H3;1H

InChI Key

GFWHRDRSIWZGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Diazotization of 4-Methyl-3-(trifluoromethyl)aniline

The diazotization step involves converting the primary amine group of 4-methyl-3-(trifluoromethyl)aniline into a diazonium salt intermediate. As detailed in patent CN101781229A, concentrated hydrochloric acid (36–38 wt%) and sodium nitrite (NaNO₂) serve as the acidic medium and nitrosating agent, respectively. The reaction proceeds under subambient temperatures (-5–15°C) to stabilize the thermally labile diazonium species. Critical parameters include:

  • Molar ratio : 1:1.05–3.00 (aniline:NaNO₂)
  • Acid concentration : 28–36 wt% NaNO₂ aqueous solution
  • pH control : Adjusted to 5–7 using 10–12 wt% sodium carbonate post-reaction.

The exothermic nature of diazotization necessitates gradual addition of aniline to the acid mixture, generating a white solid suspension. Maintaining temperatures below 15°C prevents premature decomposition of the diazonium salt, which could lead to phenolic byproducts via hydrolysis.

Reduction of Diazonium Salt to Hydrazine Hydrochloride

The diazonium intermediate undergoes reduction using sodium sulfite (Na₂SO₃) in aqueous acidic conditions. This step converts the diazo group (-N₂⁺) into a hydrazine (-NH-NH₂) moiety, with concomitant hydrochloride salt formation. Key operational parameters include:

  • Reductant stoichiometry : 2–5:1 molar ratio (Na₂SO₃:diazonium salt)
  • Reaction temperature : 0–25°C during addition, followed by reflux (100–110°C) for 1–4 hours
  • Acidification : Concentrated HCl added post-reduction to precipitate the product.

The reduction mechanism likely proceeds through a two-electron transfer pathway, where sulfite ions (SO₃²⁻) act as nucleophiles, attacking the diazonium nitrogen and facilitating N–N bond formation. Subsequent acidification protonates the hydrazine, yielding the hydrochloride salt as a crystalline solid.

Optimization of Reaction Conditions

Temperature and pH Profiling

Table 1 summarizes the impact of temperature and pH on diazotization efficiency across five embodiments from CN101781229A:

Embodiment Diazotization Temp. (°C) pH Reduction Temp. (°C) Yield (%) Purity (%)
1 -5–15 5–7 10–15 85 97.0
2 0–5 5–6 10–15 77 98.2
3 5–10 5–6 10–15 76 97.1
4 0–10 6–7 10–15 80 99.0
5 0–5 6–7 10–15 80 98.5

Optimal yields (>80%) correlate with diazotization temperatures between 0–10°C and pH 6–7, minimizing side reactions such as dimerization or rearrangement. Purity peaks at 99% when the reduction phase includes prolonged reflux (4 hours) and gradual cooling to 15–20°C.

Stoichiometric Adjustments

Excess sodium nitrite (1.05–3.00 equiv.) ensures complete diazotization of the aromatic amine, particularly under suboptimal mixing conditions. However, surpassing 3.00 equiv. risks nitrosamine contamination, necessitating precise stoichiometric control. Similarly, sodium sulfite concentrations below 15 wt% prolong reduction times, while concentrations above 25 wt% induce foaming and reduced yields.

Starting Material Characterization

The precursor, 4-methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9), is a light-sensitive liquid with a boiling point of 204°C and density of 1.220 g/mL at 25°C. Its electron-deficient aromatic ring, due to the -CF₃ group, enhances diazotization reactivity compared to non-fluorinated analogs. Storage at 2–8°C under inert atmosphere prevents oxidative degradation.

Scalability and Industrial Feasibility

The patent-specified methodology demonstrates scalability up to 0.045–0.051 mol batches, with consistent yields (>75%) across trials. Key considerations for industrial adaptation include:

  • Cold chain management : Jacketed reactors required for maintaining subambient temperatures
  • Waste stream treatment : Neutralization of acidic byproducts (e.g., NaNO₂ residues)
  • Purity control : Recrystallization from ethanol/water mixtures enhances HPLC purity to >99%.

Chemical Reactions Analysis

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications :

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pyrazoles and other heterocycles.

    Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly those with anti-inflammatory and antitumor properties.

    Material Science: It is used in the functionalization of graphene oxide, enhancing its properties for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it useful in various chemical transformations . Its molecular targets and pathways depend on the specific application, such as its role in reducing graphene oxide or forming pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares substituent variations, molecular formulas, and key properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine HCl -CF₃ (meta), -CH₃ (para) C₈H₉ClF₃N₂ Intermediate for pyrazolines; enhanced lipophilicity
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine HCl -CF₃ (meta), -I (para) C₇H₇ClF₃IN₂ Heavier halogen substituent; potential radiopharmaceutical applications
(4-Chloro-3-(trifluoromethyl)phenyl)hydrazine HCl -CF₃ (meta), -Cl (para) C₇H₆Cl₂F₃N₂ Electron-withdrawing Cl increases acidity of hydrazine proton
1-[2-(Trifluoromethyl)phenyl]hydrazine -CF₃ (ortho) C₇H₇F₃N₂ Steric hindrance reduces solubility; used in GC derivatization
4-(Trifluoromethyl)phenylhydrazine HCl -CF₃ (para) C₇H₇ClF₃N₂ Simpler structure; higher reactivity in cyclocondensation
3-Fluorophenylhydrazine HCl -F (meta) C₆H₇ClFN₂ Smaller substituent; faster reaction kinetics
Key Observations:
  • Electron-withdrawing groups (e.g., -CF₃, -Cl) increase the acidity of the hydrazine proton, accelerating reactions like cyclocondensation with ketones .
  • Steric effects : Ortho-substituted derivatives (e.g., 1-[2-(trifluoromethyl)phenyl]hydrazine) exhibit lower solubility due to hindered crystal packing .

Biological Activity

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be represented as follows:

  • Molecular Formula : C10H10ClF3N2
  • Molecular Weight : 252.65 g/mol
  • IUPAC Name : 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

The biological activity of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is primarily attributed to its interactions with various biomolecules. The trifluoromethyl group enhances its lipophilicity, which may facilitate its binding to specific targets such as enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes key findings from relevant studies:

StudyCell LineConcentrationEffectMechanism
MDA-MB-2311.0 μMInduces morphological changes and increases caspase-3 activity (1.33–1.57 times)Apoptosis induction
HepG210.0 μMSignificant reduction in cell viabilityCell cycle arrest
VariousVariesInhibition of microtubule assembly at 20.0 μM (40.76–52.03%)Microtubule destabilization

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, comparable to commercial antibiotics like linezolid and cefaclor. The following data illustrates its antibacterial potency:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

Case Studies

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride demonstrated significant antibacterial activity, indicating its potential for development into new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted phenylhydrazine hydrochlorides with ketones or aldehydes in ethanol (e.g., benzylideneacetone) for 6–8 hours, followed by crystallization from ethanol . For this specific derivative, phenylhydrazine hydrochloride derivatives with trifluoromethyl and methyl substituents are reacted under similar conditions. The CAS number (2923-56-0) confirms its identity .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Retention time analysis under conditions like QC-SMD-TFA05 (e.g., 1.35 minutes) .
  • LCMS : Molecular ion peaks (e.g., m/z 772 [M+H]⁺ in related hydrazine derivatives) .
  • Melting Point : Dec. at 225°C (observed in analogous hydrazine hydrochlorides) .
  • NMR/IR : Structural confirmation via characteristic peaks for trifluoromethyl (–CF₃) and aromatic protons.

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of irritant vapors (common in sulfonated intermediates) .
  • Wear gloves and goggles to prevent skin/eye contact, as hydrazine derivatives often cause burns .
  • Follow GHS guidelines: Hydrazine hydrochlorides typically carry warnings for acute toxicity (H301, H311) and skin corrosion (H314) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Methodological Answer :

  • Reflux Time : Extending reflux duration beyond 8 hours may improve conversion but risks decomposition .
  • Solvent Choice : Ethanol is standard, but acetonitrile or DMF may enhance solubility of trifluoromethylated intermediates .
  • Catalysis : Acid catalysis (e.g., HCl) can accelerate hydrazone formation, but excess acid may protonate reactive sites .

Q. What analytical strategies resolve contradictions in spectral data for hydrazine derivatives?

  • Methodological Answer :

  • LCMS/MS Fragmentation : Compare fragmentation patterns to distinguish regioisomers (e.g., trifluoromethyl positional isomers) .
  • X-ray Crystallography : Resolves ambiguities in solid-state structures, particularly for hydrazine tautomers .
  • 2D NMR (COSY, NOESY) : Maps coupling between hydrazine NH protons and aromatic substituents to confirm substitution patterns .

Q. How does the trifluoromethyl group influence reactivity in heterocyclic syntheses?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The –CF₃ group increases electrophilicity of the phenyl ring, facilitating nucleophilic attacks in pyrazole or indole syntheses .
  • Steric Effects : The bulky –CF₃ group may direct regioselectivity in cyclocondensation reactions (e.g., favoring 5-membered over 6-membered rings) .

Q. What are the common impurities in this compound, and how are they quantified?

  • Methodological Answer :

  • Byproducts : Unreacted phenylhydrazine or trifluoromethylated intermediates.
  • Quantification : Use HPLC with UV detection at 254 nm; compare retention times to standards .
  • Limit Tests : ICP-MS for heavy metal residues (e.g., from catalysts) .

Applications in Advanced Research

Q. How is this compound utilized in Fischer indole synthesis?

  • Methodological Answer : React with cyclic ketones (e.g., cyclohexanone) under acidic conditions (HCl/EtOH) to form indole derivatives. The trifluoromethyl group enhances bioactivity in target molecules (e.g., antimicrobial agents) .

Q. Can this hydrazine derivative act as a ligand in metal-catalyzed reactions?

  • Methodological Answer : The hydrazine moiety coordinates with transition metals (e.g., Pd, Cu) to form complexes. Applications include:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings for biaryl synthesis .
  • Catalytic Cyclizations : Asymmetric synthesis of chiral heterocycles .

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